molecular formula C6H6N4O B2784595 6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1343323-60-3

6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2784595
CAS No.: 1343323-60-3
M. Wt: 150.141
InChI Key: KVUWEJSMNWCOHM-UHFFFAOYSA-N
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Description

6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic compound that belongs to the class of triazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves the reaction of trichloroacetaldehyde with guanidine compounds. The reaction is carried out in a suitable solvent under controlled heating conditions to yield the desired product . Another method involves the use of 2-hydrazinopyridine and aroyl chloride in dry pyridine, followed by refluxing and crystallization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the optimization of reaction conditions and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions

6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyridines .

Scientific Research Applications

6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one is unique due to its specific structural features and the presence of an amino group, which imparts distinct chemical and biological properties.

Biological Activity

6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS Number: 1343323-60-3) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C6H6N4OC_6H_6N_4O with a molecular weight of 150.14 g/mol. Its structural characteristics include a triazole ring fused to a pyridine moiety, which is crucial for its biological activity.

PropertyValue
CAS Number1343323-60-3
Molecular FormulaC₆H₆N₄O
Molecular Weight150.14 g/mol
Melting PointNot Available
Boiling PointNot Available

Synthesis

The synthesis of this compound typically involves the reaction of trichloroacetaldehyde with guanidine derivatives under controlled conditions. This method allows for the production of various derivatives with modified biological activities .

Antimicrobial Properties

Recent studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interference with bacterial DNA synthesis and cell wall integrity.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The antiproliferative effects are thought to be mediated through apoptosis induction and cell cycle arrest .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against Candida species. The inhibitory concentration (IC50) values indicate that it may serve as a lead compound for developing new antifungal agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications at various positions on the triazole and pyridine rings can significantly alter its potency and selectivity:

ModificationEffect on Activity
Substitution at N1Increased antimicrobial activity
Methylation at C2Enhanced anticancer properties
Halogenation at C5Improved selectivity against specific targets

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .
  • Antimicrobial Testing : In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. It exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively .

Properties

IUPAC Name

6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-4-1-2-5-8-9-6(11)10(5)3-4/h1-3H,7H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUWEJSMNWCOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=O)N2C=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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